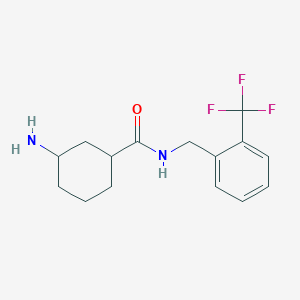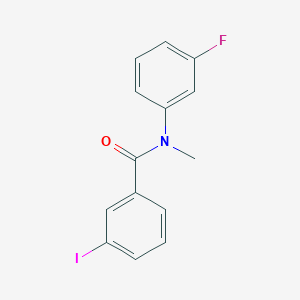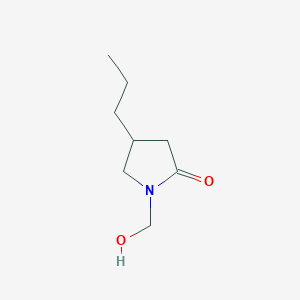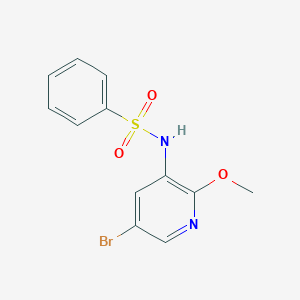
N-(5-Bromo-2-methoxypyridin-3-yl)benzenesulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Bromo-2-methoxypyridin-3-yl)benzenesulphonamide: is a chemical compound that features a brominated pyridine ring substituted with a methoxy group and a benzenesulphonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-methoxypyridin-3-yl)benzenesulphonamide typically involves the reaction of 5-bromo-2-methoxypyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Bromo-2-methoxypyridin-3-yl)benzenesulphonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids or other coupling partners in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
N-(5-Bromo-2-methoxypyridin-3-yl)benzenesulphonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of N-(5-Bromo-2-methoxypyridin-3-yl)benzenesulphonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide
- N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
Uniqueness
N-(5-Bromo-2-methoxypyridin-3-yl)benzenesulphonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H11BrN2O3S |
|---|---|
Peso molecular |
343.20 g/mol |
Nombre IUPAC |
N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O3S/c1-18-12-11(7-9(13)8-14-12)15-19(16,17)10-5-3-2-4-6-10/h2-8,15H,1H3 |
Clave InChI |
FEJYMTYIAIUQPK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=N1)Br)NS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
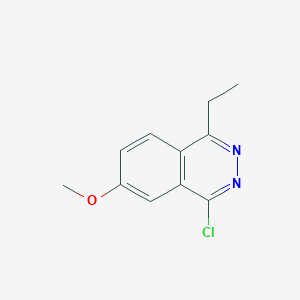

![ethyl (4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetate](/img/structure/B8394479.png)
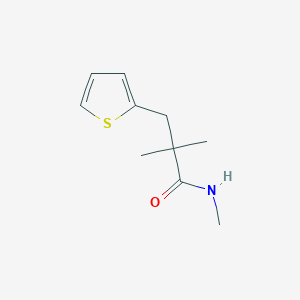
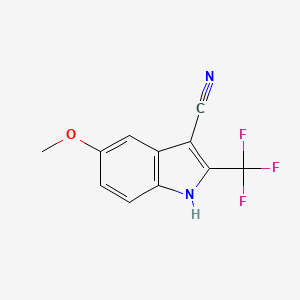
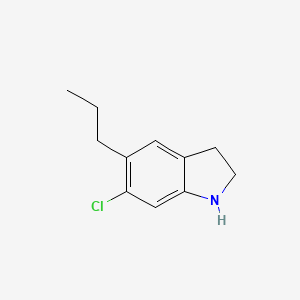
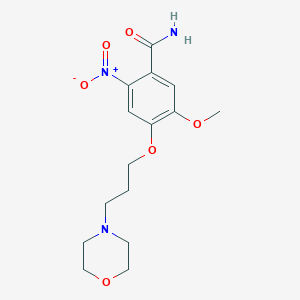
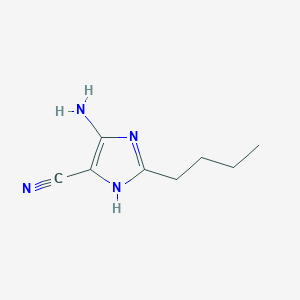
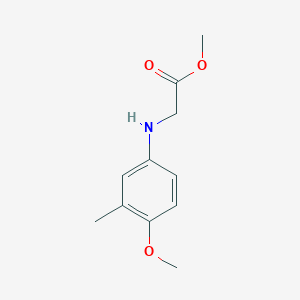
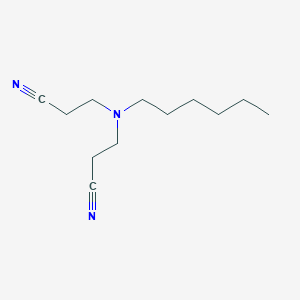
![(7-chloro-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-carbamic acid ethyl ester](/img/structure/B8394547.png)
